2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
The compound “2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide” is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring . They are known for their diverse biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely contain a benzothiazole core, with a methylsulfonyl group attached to one of the carbon atoms in the benzene ring, and a trimethyl group attached to the nitrogen atom in the thiazole ring .Chemical Reactions Analysis
Benzothiazoles are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable compounds and can exhibit both hydrophobic and hydrophilic properties .Scientific Research Applications
Electrophysiological Activity
A study highlights the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to 2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide. These compounds demonstrated potential in vitro activity in Purkinje fiber assays, comparable to certain class III agents used in clinical trials for cardiac arrhythmias (Morgan et al., 1990).
Anticancer Applications
Research on pro-apoptotic indapamide derivatives, which are structurally related to this compound, has been conducted. These derivatives demonstrated significant anticancer activity against melanoma cell lines, indicating the potential use of similar compounds in oncology (Yılmaz et al., 2015).
Heterocycle Synthesis
A study describes the synthesis of benzothiazole- and benzimidazole-based heterocycles. These heterocycles have potential applications in various fields of chemistry and pharmacology (Darweesh et al., 2016).
Antimicrobial and Antifungal Properties
Research on sulfonyl-substituted nitrogen-containing heterocyclic systems, closely related to the compound , has shown sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, these substances exhibited antifungal activity against Candida albicans (Sych et al., 2019).
Antimalarial and Potential COVID-19 Applications
N-(phenylsulfonyl)acetamide derivatives, structurally similar to the compound of interest, have been investigated for their antimalarial activity. Moreover, these compounds were studied for their potential application against COVID-19 (Fahim & Ismael, 2021).
Pharmacological Screening
Synthesis of various substituted benzothiazoles, including sulphonamido quinazolinyl imidazole, was conducted for biological and pharmacological screening. These compounds were tested for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methylsulfonyl-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-9-12(2)16-14(10-11)20(3)18(24-16)19-17(21)13-7-5-6-8-15(13)25(4,22)23/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBLYDVXVHMUOSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=CC=C3S(=O)(=O)C)S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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